molecular formula C15H11NO4 B371455 3-Nitro-alpha-phenylcinnamic acid CAS No. 22161-41-7

3-Nitro-alpha-phenylcinnamic acid

Cat. No.: B371455
CAS No.: 22161-41-7
M. Wt: 269.25g/mol
InChI Key: AWELCBAXCALMIX-GXDHUFHOSA-N
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Description

3-Nitro-alpha-phenylcinnamic acid is an organic compound with the molecular formula C15H11NO4. It is a derivative of cinnamic acid, characterized by the presence of a nitro group (-NO2) attached to the phenyl ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitro-alpha-phenylcinnamic acid can be synthesized through several methods. One common approach involves the condensation of phenacyl chloride with benzaldehyde in the presence of a base such as triethylamine. Another method includes the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride . The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-alpha-phenylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-alpha-phenylcinnamic acid, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-Nitro-alpha-phenylcinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-alpha-phenylcinnamic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These effects may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-Nitro-alpha-phenylcinnamic acid can be compared with other similar compounds, such as:

  • 4-Nitro-alpha-phenylcinnamic acid
  • 4-Hydroxy-alpha-phenylcinnamic acid
  • 2,4-Dimethyl-6-methoxy-alpha,beta-diphenylcinnamic acid

These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activities .

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-15(18)14(12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)16(19)20/h1-10H,(H,17,18)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWELCBAXCALMIX-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21970-42-3
Record name 3-NITRO-ALPHA-PHENYLCINNAMIC ACID
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